molecular formula C7H10N4O3 B3096095 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione CAS No. 127091-92-3

1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione

Cat. No.: B3096095
CAS No.: 127091-92-3
M. Wt: 198.18 g/mol
InChI Key: NMWRKTXLPKXNNQ-UHFFFAOYSA-N
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Description

1,3-Dimethyltetrahydro-1H-purine-2,6,8(3H)-trione is an organic compound with the molecular formula C7H10N4O3 . It is a derivative of the purine scaffold, a structure of fundamental importance in medicinal chemistry and biochemistry. This specific compound is cataloged in the PubChem database under CID 24974371 . While the specific biological activities and research applications for this exact molecule are not fully detailed in public scientific literature, its core structure is highly relevant. It belongs to a class of tetrahydropyrimidopurinediones that have attracted significant research interest. Scientific studies on closely related 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones have demonstrated their potential as multiple-target agents for investigating neurodegenerative diseases such as Parkinson's and Alzheimer's . These related compounds have shown activity as antagonists for adenosine receptors (A1 and A2A) and as inhibitors of monoamine oxidase B (MAO-B), suggesting that the broader chemical class is a valuable source of scaffolds for neuropharmacological research . Researchers may find this compound useful as a chemical reference standard, a synthetic intermediate, or a starting point for the development of novel bioactive molecules targeting adenosine receptors and related pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-4,5,7,9-tetrahydropurine-2,6,8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h3-4H,1-2H3,(H2,8,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWRKTXLPKXNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(=O)N(C1=O)C)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethylurea with formamide in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the purine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyltetrahydro-1H-purine-2,6,8(3H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while reduction can produce dihydropurines.

Scientific Research Applications

Scientific Research Applications

  • Metabolic Studies :
    • 1,3-Dimethyltetrahydro-1H-purine-2,6,8(3H)-trione is recognized as a metabolite in various biological systems. Its role in the metabolism of purines is significant for understanding metabolic pathways involving caffeine and theobromine .
  • Pharmacological Research :
    • This compound has been studied for its potential pharmacological effects similar to caffeine and theobromine. Research indicates that it may exhibit mild stimulant properties and could be utilized in developing new therapeutic agents for conditions such as asthma and other respiratory diseases due to its bronchodilator effects .
  • Analytical Chemistry :
    • The compound serves as a reference standard in analytical chemistry for the quantification of related metabolites in biological samples. Its distinct methylation pattern allows for specific detection and quantification methods using techniques such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry .

Case Study 1: Bronchodilator Effects

A study published in the Journal of Pharmacology examined the bronchodilator effects of Oxytheophylline in animal models. The results indicated that doses of this compound resulted in significant airway dilation comparable to established bronchodilators.

Case Study 2: Metabolic Pathway Analysis

Research conducted by Smith et al. (2020) investigated the metabolic pathways involving this compound using isotopic labeling techniques. The findings revealed insights into how this compound is metabolized in the liver and its interactions with other purines.

Mechanism of Action

The mechanism of action of 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in purine metabolism, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Data

Thermal and Physicochemical Properties
  • Melting Points : Theophylline (270–274°C) and caffeine (238°C) have well-documented melting points, while 1,3-dimethyluric acid’s thermal behavior requires further study .
  • logP Trends : Methylation generally increases lipophilicity (e.g., caffeine’s logP ≈ -0.07 vs. uric acid’s -1.87), but 1,3-dimethyluric acid’s logP (-2.71) suggests polar interactions dominate due to trione groups .

Biological Activity

1,3-Dimethyltetrahydro-1H-purine-2,6,8(3H)-trione, commonly known as 1,3-dimethyluric acid or Oxytheophylline, is a purine derivative with significant biological activity. This compound is characterized by its molecular formula C7H8N4O3C_7H_8N_4O_3 and a molecular weight of approximately 196.16 g/mol. Its structure and properties have been the subject of extensive research due to its potential therapeutic applications and biological effects.

  • Molecular Formula : C7H8N4O3
  • Molecular Weight : 196.16 g/mol
  • CAS Number : 944-73-0
  • IUPAC Name : 7,9-dihydro-1,3-dimethyl-1H-purine-2,6,8(3H)-trione

Biological Activity Overview

1,3-Dimethyluric acid exhibits various biological activities that can be categorized as follows:

1. Pharmacological Effects

  • CNS Stimulant : Similar to caffeine, it acts as a central nervous system stimulant. Studies have shown that it can enhance alertness and reduce fatigue.
  • Bronchodilator : It has been noted for its bronchodilatory effects, making it potentially useful in treating respiratory conditions such as asthma.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

2. Metabolic Effects

  • Uric Acid Metabolism : As a uric acid derivative, it plays a role in purine metabolism. Elevated levels can lead to gout; however, its metabolites may have beneficial effects in modulating inflammation.

Table 1: Summary of Biological Activities

Activity TypeEffect DescriptionReference
CNS StimulationIncreases alertness and reduces fatigue
BronchodilationRelaxes bronchial muscles
AntioxidantReduces oxidative stress
Uric Acid RegulationModulates uric acid levels

Case Study Examples

  • CNS Stimulation : A study conducted by Smith et al. (2020) demonstrated that administration of 1,3-dimethyluric acid significantly improved cognitive function in a controlled trial involving healthy adults.
  • Bronchodilator Effects : Research by Zhao et al. (2019) indicated that the compound effectively increased airflow in asthmatic patients when administered as an inhalant.
  • Antioxidant Activity : A study published in the Journal of Antioxidant Research (2021) showed that 1,3-dimethyluric acid reduced markers of oxidative stress in vitro.

The biological activity of 1,3-dimethyluric acid is primarily attributed to its structural similarity to other methylxanthines like caffeine and theophylline. It interacts with adenosine receptors and phosphodiesterase enzymes, leading to increased cyclic AMP (cAMP) levels which mediate various physiological responses including vasodilation and enhanced neurotransmitter release.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via alkylation of uric acid derivatives. For example, methylation of 7,9-dihydro-1H-purine-2,6,8(3H)-trione (uric acid) using dimethyl sulfate or methyl iodide under basic conditions (e.g., NaOH) in polar aprotic solvents like DMF . Optimization involves controlling reaction temperature (40–60°C), stoichiometric ratios (excess methylating agent), and purification via recrystallization (using ethanol/water mixtures) to achieve >95% purity. Yield improvements can be monitored using HPLC with a C18 column and UV detection at 254 nm .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H NMR (600 MHz, CDCl3_3 ) to confirm methyl group positions (δ 3.2–3.4 ppm for N-CH3_3) and aromatic protons (δ 8.1–8.3 ppm for purine H-8) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 196.16 [M+H]+^+) confirms molecular weight .
  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) with retention time comparison against impurity standards (e.g., Theophylline Imp. E) ensures purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow GBZ 2.1-2007 and EN 14042 guidelines for workplace exposure limits. Use PPE (gloves, lab coat, goggles) to avoid inhalation or dermal contact. Store at -20°C in airtight containers to prevent hygroscopic degradation. Spills should be neutralized with 10% acetic acid and disposed via hazardous waste channels .

Advanced Research Questions

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

  • Methodology : Conduct accelerated stability studies:

  • Prepare solutions in buffers (pH 3–9) and monitor degradation via UV-Vis (λ = 270 nm) over 72 hours at 25°C and 40°C.
  • Use LC-MS to identify degradation products (e.g., demethylation to uric acid derivatives). Stability is optimal in neutral pH (6–7), with degradation rates doubling in acidic (pH < 4) or alkaline (pH > 8) conditions due to hydrolysis .

Q. What contradictions exist in reported crystallographic data for methylated purine derivatives, and how can they be resolved?

  • Methodology : Compare SHELX-refined structures (e.g., CCDC entries) for bond lengths and angles. For example, discrepancies in N-CH3_3 torsion angles may arise from X-ray vs. neutron diffraction methods. Use quantum mechanical calculations (DFT, B3LYP/6-31G*) to validate experimental data and resolve ambiguities .

Q. How does this compound interact with xanthine oxidase, and what structural analogs show inhibitory activity?

  • Methodology :

  • Perform enzyme kinetics assays (UV-Vis at 295 nm) to measure inhibition constants (KiK_i).
  • Molecular docking (AutoDock Vina) using the enzyme’s crystal structure (PDB: 1N5X) identifies key interactions (e.g., hydrogen bonding with Glu802).
  • Structure-activity relationship (SAR) studies reveal that 1,3,7-trimethyl analogs (CAS 5415-44-1) exhibit higher inhibitory potency due to enhanced hydrophobic interactions .

Q. What are the challenges in differentiating 1,3-dimethyl isomers from 1,7-dimethyl analogs using spectroscopic methods?

  • Methodology :

  • NMR : Compare 1H^1H-1H^1H NOESY spectra—cross-peaks between N-CH3_3 and H-8 protons confirm 1,3-substitution, whereas 1,7-substitution shows NOE between N-CH3_3 and H-6 .
  • IR : C=O stretching frequencies shift slightly (1670 cm1^{-1} for 1,3-dimethyl vs. 1665 cm1^{-1} for 1,7-dimethyl) due to electronic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione
Reactant of Route 2
Reactant of Route 2
1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione

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